molecular formula C18H17N3O3 B5664674 N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine

N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine

Cat. No. B5664674
M. Wt: 323.3 g/mol
InChI Key: VJZVMVWUKPTWGZ-UHFFFAOYSA-N
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Description

Quinolinamines, including "N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine," are compounds of significant interest due to their diverse chemical and physical properties, which make them suitable for various applications in the field of medicinal chemistry and material science. Their synthesis, molecular structure, and reactivity are key areas of study to understand their potential applications better.

Synthesis Analysis

The synthesis of quinolinamines involves multiple steps, including the formation of nitroquinolines with methoxy groups and subsequent reactions with amines. Dyablo et al. (2015) detail the synthesis of a related compound, demonstrating the complexity and precision required in these chemical processes. The synthesis often involves nucleophilic substitution reactions and reduction steps to introduce the desired functional groups onto the quinoline backbone (Dyablo et al., 2015).

Molecular Structure Analysis

The molecular structure of quinolinamines is characterized by the presence of nitro, methoxy, and methyl groups attached to the quinoline ring system. These substituents significantly influence the molecule's electronic distribution, impacting its reactivity and physical properties. X-ray crystallography studies, such as those conducted by Kuz’mina et al. (2005), provide insight into the complex structures and interactions within these molecules (Kuz’mina et al., 2005).

Chemical Reactions and Properties

Quinolinamines participate in various chemical reactions, including nucleophilic substitution, amination, and reduction. These reactions are crucial for modifying the quinoline core and introducing new functional groups, which can tailor the molecule's properties for specific applications. The reactivity of the nitro group, in particular, allows for further functionalization of the molecule (Helissey et al., 1987).

properties

IUPAC Name

N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-4-9-16(21(22)23)17-15(10-12(2)19-18(11)17)20-13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVMVWUKPTWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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